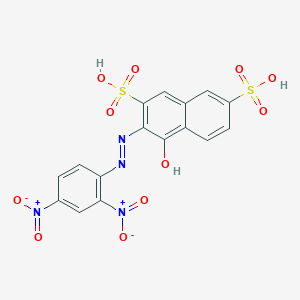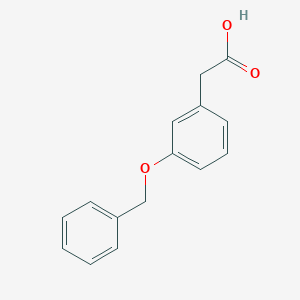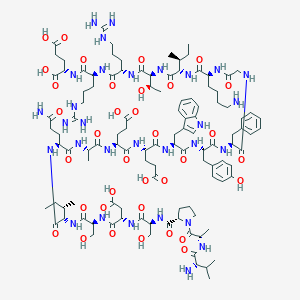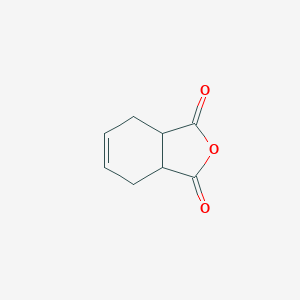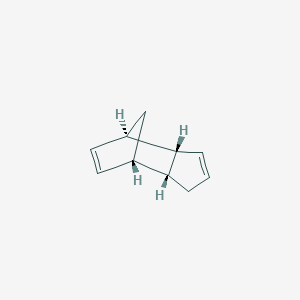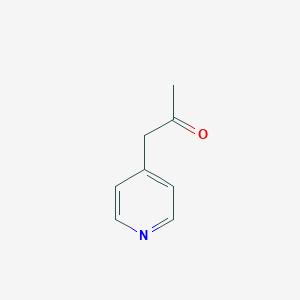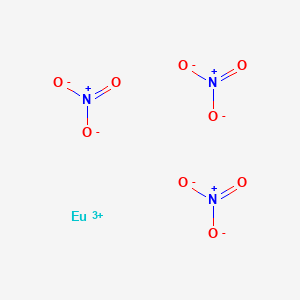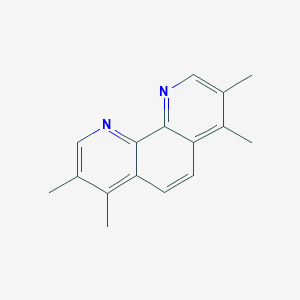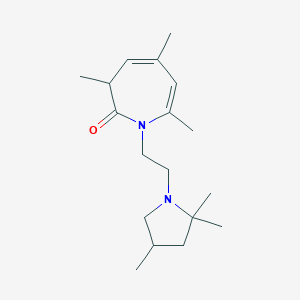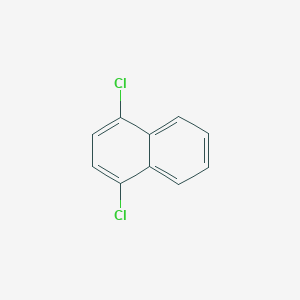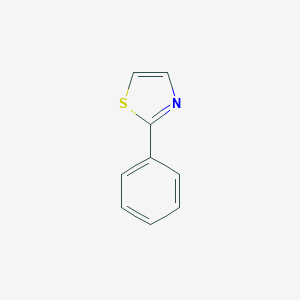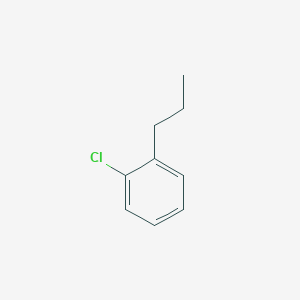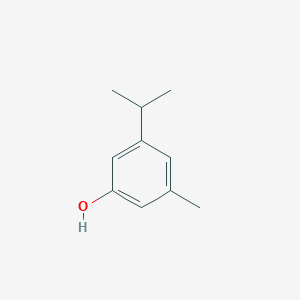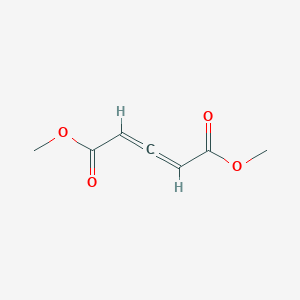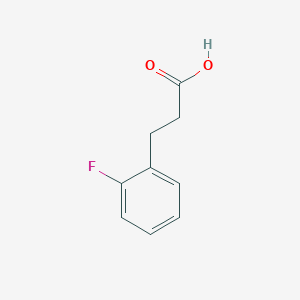
3-(2-Fluorophenyl)propionic acid
概要
説明
3-(2-Fluorophenyl)propionic acid is a chemical compound with the molecular formula C9H8FO2 . It is a white to cream powder .
Molecular Structure Analysis
The molecular structure of 3-(2-Fluorophenyl)propionic acid can be represented by the SMILES notation [O-]C(=O)CCC1=CC=CC=C1F . The InChI key is GUZLQEOSDXLCKX-UHFFFAOYSA-M .Physical And Chemical Properties Analysis
3-(2-Fluorophenyl)propionic acid is a white to cream powder . It has a melting point range of 72.5-81.5°C .科学的研究の応用
- Application : “3-(2-Fluorophenyl)propionic acid” is used in the field of chemical synthesis . It is a chemical compound that can be used as a building block in the synthesis of other complex molecules .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds. The exact results would depend on the specific reactions being carried out .
- Application : There is a study that used a similar compound, “3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid”, as a triple-acting PPARα, -γ, and -δ agonist . Although it’s not exactly “3-(2-Fluorophenyl)propionic acid”, it suggests potential pharmaceutical applications for similar compounds.
- Method of Application : In pharmaceutical research, such compounds are typically tested in vitro (in a lab dish) and in vivo (in a living organism) to determine their effects .
- Results or Outcomes : The outcomes of these studies would be a better understanding of the biological activity of the compound, which could potentially lead to the development of new drugs .
Chemical Synthesis
Pharmaceutical Research
- Application : “3-(2-Fluorophenyl)propionic acid” could potentially be used in the field of pharmacokinetics and druglikeness . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Druglikeness is a concept used in drug design to estimate how “drug-like” a prospective compound is, which can help predict its pharmacokinetic properties .
- Method of Application : In this field, the compound would be studied using various in vitro and in vivo methods to determine its pharmacokinetic properties and druglikeness .
- Results or Outcomes : The outcomes of these studies would be a better understanding of the compound’s potential as a drug candidate .
- Application : Although not exactly “3-(2-Fluorophenyl)propionic acid”, a similar compound “3-(4-Fluorophenyl)propionic acid” has been used in the synthesis of 2-oxopiperazine guanidine analog . This suggests potential applications for “3-(2-Fluorophenyl)propionic acid” in similar synthetic pathways .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds .
Pharmacokinetics and Druglikeness
Synthesis of 2-Oxopiperazine Guanidine Analog
- Application : “3-(2-Fluorophenyl)propionic acid” could potentially be used in the field of pharmacokinetics and druglikeness . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Druglikeness is a concept used in drug design to estimate how “drug-like” a prospective compound is, which can help predict its pharmacokinetic properties .
- Method of Application : In this field, the compound would be studied using various in vitro and in vivo methods to determine its pharmacokinetic properties and druglikeness .
- Results or Outcomes : The outcomes of these studies would be a better understanding of the compound’s potential as a drug candidate .
- Application : Although not exactly “3-(2-Fluorophenyl)propionic acid”, a similar compound “3-(4-Fluorophenyl)propionic acid” has been used in the synthesis of 2-oxopiperazine guanidine analog . This suggests potential applications for “3-(2-Fluorophenyl)propionic acid” in similar synthetic pathways .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .
- Results or Outcomes : The outcomes of these synthesis reactions would be the formation of new chemical compounds .
Pharmacokinetics and Druglikeness
Synthesis of 2-Oxopiperazine Guanidine Analog
Safety And Hazards
特性
IUPAC Name |
3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZLQEOSDXLCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366370 | |
| Record name | 3-(2-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)propionic acid | |
CAS RN |
1643-26-1 | |
| Record name | 3-(2-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

